molecular formula C21H25ClO3 B14714892 (4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone CAS No. 18190-30-2

(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone

Cat. No.: B14714892
CAS No.: 18190-30-2
M. Wt: 360.9 g/mol
InChI Key: QPMFTOIJWQTFGB-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is a chemical compound known for its applications in various fields, particularly in the stabilization of polymers and as a UV absorber. It is a derivative of benzophenone, which is widely used in the production of sunscreens and other UV-protective products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone typically involves the reaction of 2,4-dihydroxybenzophenone with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone, and the mixture is heated to facilitate the reaction. After the reaction is complete, the product is purified through recrystallization using ethanol .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The raw materials, including 2,4-dihydroxybenzophenone, 1-bromooctane, and potassium carbonate, are used in specific ratios to ensure optimal yield. The reaction is conducted in large reactors with controlled temperature and pressure conditions. The final product is then purified and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone has several scientific research applications:

Mechanism of Action

The primary mechanism of action of (4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is its ability to absorb UV radiation. The compound absorbs UV light and dissipates the energy as heat, preventing the UV radiation from causing damage to the material or biological system it is protecting. The molecular targets include the polymer chains in plastics and the skin cells in dermatological applications .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzophenone: Another UV absorber used in sunscreens.

    2-Hydroxy-4-methoxy-4’-methylbenzophenone: Used in the stabilization of polymers.

    2-Hydroxy-4-octyloxybenzophenone: Similar structure with different substituents, used for UV protection.

Uniqueness

(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is unique due to its specific substituents, which provide a balance of hydrophobic and hydrophilic properties, enhancing its compatibility with various materials and its effectiveness as a UV absorber .

Properties

CAS No.

18190-30-2

Molecular Formula

C21H25ClO3

Molecular Weight

360.9 g/mol

IUPAC Name

(4-chlorophenyl)-(2-hydroxy-4-octoxyphenyl)methanone

InChI

InChI=1S/C21H25ClO3/c1-2-3-4-5-6-7-14-25-18-12-13-19(20(23)15-18)21(24)16-8-10-17(22)11-9-16/h8-13,15,23H,2-7,14H2,1H3

InChI Key

QPMFTOIJWQTFGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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